

1,1-Dichloropropane CAS number 78-99-9 information

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Compound of Interest

Compound Name: 1,1-Dichloropropane

Cat. No.: B1633073

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An In-depth Technical Guide to **1,1-Dichloropropane** (CAS number 78-99-9)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **1,1-Dichloropropane** (CAS: 78-99-9), a halogenated hydrocarbon. The information presented herein is intended to support laboratory research, safety protocols, and drug development activities by providing detailed physicochemical, toxicological, and experimental data.

Core Physicochemical and Toxicological Data

A fundamental understanding of the properties and hazards of a chemical is paramount for its safe and effective use in a research environment. The following tables summarize the key physicochemical characteristics and toxicological data for **1,1-Dichloropropane**.




Table 1: Physicochemical Properties of 1,1-Dichloropropane

Property	Value	Reference
Molecular Formula	C ₃ H ₆ Cl ₂	[1]
Molecular Weight	112.99 g/mol	[1]
Appearance	Colorless liquid	[2][3]
Odor	Sweetish, chloroform-like	[1][2]
Density	1.13 g/cm ³ at 20 °C	[3]
Boiling Point	88 °C	[2][3]
Melting Point	Not available	[2]
Flash Point	7 °C	[2]
Vapor Pressure	68.3 mmHg at 25 °C	[1]
Water Solubility	2,700 mg/L at 20 °C	[1]
logP (Octanol/Water Partition Coefficient)	2.3 (calculated)	[1][3]

Table 2: Toxicological Data for 1,1-Dichloropropane

Parameter	Species	Route	Value	Reference
LD50	Rat	Oral	6,500 mg/kg	[4]
LD50	Rabbit	Dermal	15,820 mg/kg	[4]
LC50	Rat	Inhalation	11 mg/L (4 hours)	[4]
LC50	Fish (Lepomis macrochirus)	-	98 mg/L (96 hours)	[2]

Table 3: GHS Hazard Information for 1,1-Dichloropropane

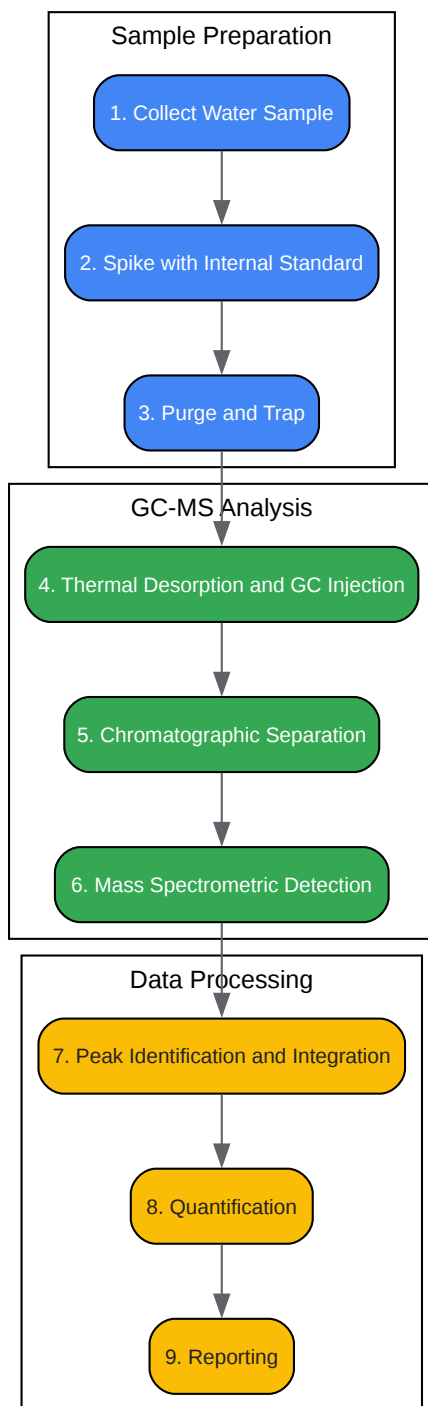
Pictogram	Signal Word	Hazard Statements
 GHS02: Flame  GHS07: Exclamation Mark  GHS08: Health Hazard	Danger	H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.H351: Suspected of causing cancer.H412: Harmful to aquatic life with long lasting effects.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of scientific research. This section provides a detailed methodology for the analysis of **1,1-Dichloropropane** in water samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique.[\[3\]](#)[\[5\]](#)

Experimental Workflow for GC-MS Analysis of 1,1-Dichloropropane in Water

GC-MS Analysis Workflow for 1,1-Dichloropropane

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Caption: A stepwise workflow for the quantitative analysis of **1,1-Dichloropropane** in water.

Detailed Methodology

This protocol is based on established EPA methods for volatile organic compounds.[\[6\]](#)

1. Sample Collection and Preservation:

- Collect water samples in 40-mL amber glass vials with PTFE-lined septa.
- Ensure no headspace (air bubbles) is present.
- If residual chlorine is suspected, add a quenching agent (e.g., ascorbic acid) at the time of collection.
- Store samples at ≤ 6 °C and protect from light. Analyze within 14 days.

2. Reagents and Standards:

- Reagent Water: Purified water free of interfering analytes.
- Methanol: Purge-and-trap grade.
- Stock Standard Solution (**1,1-Dichloropropane**): Prepare a stock solution of **1,1-Dichloropropane** in methanol.
- Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., 2-bromo-1-chloropropane) in methanol.[\[6\]](#)
- Surrogate Standard Stock Solution: Prepare a stock solution of a suitable surrogate (e.g., 4-bromofluorobenzene) in methanol.
- Working Standards: Prepare a series of working calibration standards by diluting the stock solutions in reagent water.

3. Instrumentation (Purge-and-Trap GC-MS):

- Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
- Mass Spectrometer: Capable of scanning from 35-300 amu.

- Purge-and-Trap System: With a suitable trap (e.g., containing Tenax®, silica gel, and charcoal).

4. Sample Preparation and Analysis:

- Allow samples and standards to come to room temperature.
- Spike a known volume of the sample (typically 5 or 25 mL) with the internal and surrogate standards.
- Load the sample onto the purge-and-trap system.
- Purge the sample with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes). The volatile compounds are transferred to the trap.
- Desorb the trapped analytes by rapidly heating the trap and backflushing with the carrier gas onto the GC column.
- Initiate the GC-MS analysis. A typical temperature program for the GC oven is: hold at 35°C for 2 minutes, ramp to 180°C at 10°C/min, and hold for 5 minutes.
- The mass spectrometer is operated in electron ionization (EI) mode, scanning the appropriate mass range.

5. Data Analysis and Quantification:

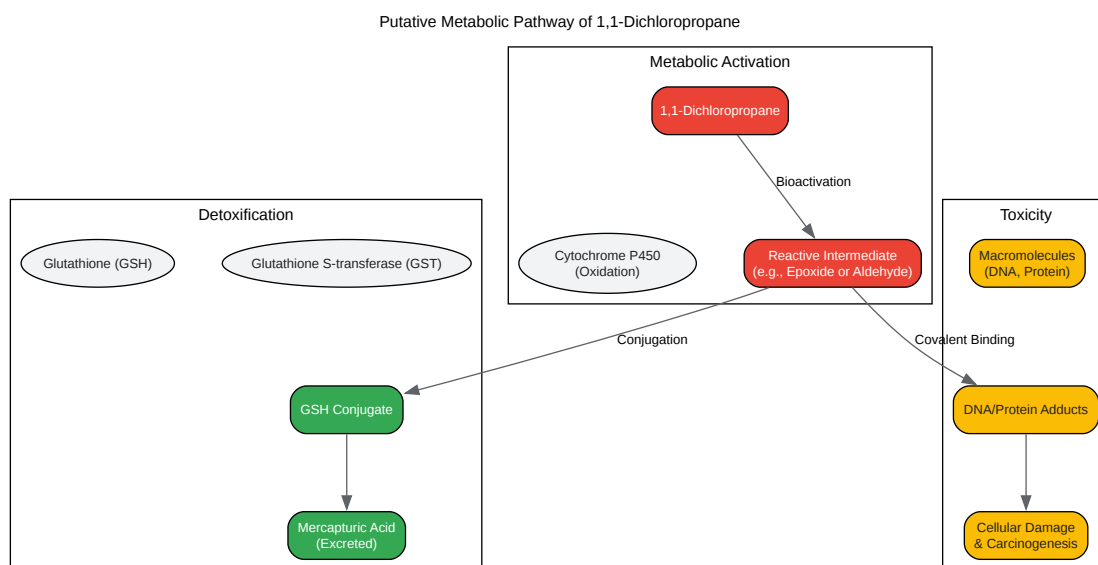
- Identify **1,1-Dichloropropane** in the sample chromatogram by comparing its retention time and mass spectrum to that of a known standard.
- Quantify the concentration using the internal standard method. A calibration curve is generated by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
- The concentration of **1,1-Dichloropropane** in the sample is calculated from the calibration curve.

Biological Signaling and Metabolic Pathways

While specific signaling pathways directly targeted by **1,1-Dichloropropane** are not extensively documented, its toxicity is believed to be mediated through metabolic activation, a common mechanism for many halogenated hydrocarbons.^[7]

Metabolic Activation and Detoxification Pathway

The following diagram illustrates the putative metabolic pathway for **1,1-Dichloropropane**, leading to either detoxification or the formation of DNA adducts, which is a key event in chemical carcinogenesis.^{[8][9]}



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Caption: A proposed metabolic pathway for **1,1-Dichloropropane** illustrating bioactivation, detoxification, and toxicity.

Pathway Description:

- **Metabolic Activation:** **1,1-Dichloropropane** is initially metabolized by cytochrome P450 enzymes, primarily in the liver, through an oxidative process. This bioactivation step can lead to the formation of reactive electrophilic intermediates, such as epoxides or aldehydes.[7]
- **Detoxification:** The reactive intermediates can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[10] The resulting GSH conjugate is further metabolized to a mercapturic acid, which is more water-soluble and can be readily excreted from the body.[10]
- **Toxicity:** If the detoxification pathway is overwhelmed or depleted of GSH, the reactive intermediates can covalently bind to cellular macromolecules, including DNA and proteins.[8] The formation of DNA adducts can lead to mutations and initiate the process of carcinogenesis.[9] Protein adducts can disrupt cellular function and lead to cytotoxicity.

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